Ammonium gluconate

Overview

Description

Ammonium gluconate is a chemical compound with the molecular formula C6H11O7NH4. It is the ammonium salt of gluconic acid, which is derived from glucose. This compound is known for its solubility in water and its use in various industrial and scientific applications.

Mechanism of Action

Target of Action

Ammonium gluconate primarily targets the enzymatic processes involved in the transformation of potato starch in potato starch wastewater . It interacts with enzymes such as α-amylase and glucoamylase , which are crucial for the hydrolysis process .

Mode of Action

This compound’s mode of action involves its interaction with these enzymes to facilitate the liquefaction and saccharification of starch . This process is necessary to obtain glucose, which directly determines the yield of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the hydrolysis of starch . The optimum parameters of the hydrolysis process include specific concentrations of α-amylase and glucoamylase, reaction time, temperature, and pH . Following this, this compound is produced using glucose oxidase and catalase .

Result of Action

The result of this compound’s action is the production of a crude liquid containing this compound, protein, total nitrogen, total carbon, organic carbon, and ammonium salt . This process helps to solve environmental pollution by transforming potato starch into value-added products .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of potato starch wastewater . The pH of the solution is maintained in the range of 6.8±0.2 during the production of this compound . The environmental pollution was solved by using potato starch to produce value-added products .

Biochemical Analysis

Biochemical Properties

Ammonium gluconate interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of gluconate, which is well characterized in prokaryotes where it is degraded following phosphorylation by gluconokinase .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, in maize seedlings under NaCl stress, it was found that seedlings treated with this compound maintained lower Na+ content, higher chlorophyll content, higher CAT and POD activity, compared with those without this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, it has been demonstrated that ammonium bismuth citrate and bismuth subcarbonate effectively enhanced PCR amplification of the GNAS1 promoter region and APOE gene of Homo sapiens mediated by Ex Taq DNA polymerase within the appropriate concentration range .

Metabolic Pathways

This compound is involved in the metabolic pathways related to gluconate metabolism. Gluconate enters the cell via a specific permease and is subsequently phosphorylated into 6-phosphogluconate, an intermediate of the oxidative PP pathway .

Transport and Distribution

Ammonium transporters in plants have been found to mediate the essential transport of ammonium across membranes

Subcellular Localization

The subcellular localization of ammonium transporters has been studied in some organisms. For instance, in the coral Stylophora pistillata, an ammonium transporter was found to localize on the apical side of the calcifying cells and in their intracellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium gluconate can be synthesized through the fermentation of glucose using the fungus Aspergillus niger. The glucose is first converted into gluconic acid, which is then neutralized with liquid ammonia to form this compound. The reaction conditions typically involve maintaining a controlled pH and temperature to optimize the yield of the product .

Industrial Production Methods

In industrial settings, this compound is often produced using a multi-enzyme process. This involves the enzymatic hydrolysis of potato starch wastewater, followed by the action of glucose oxidase and catalase to convert the glucose into gluconic acid. The gluconic acid is then neutralized with ammonia to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Ammonium gluconate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to produce gluconic acid and other oxidation products.

Reduction: It can be reduced to form different derivatives of gluconic acid.

Substitution: this compound can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various metal salts can be used to replace the ammonium ion with other cations.

Major Products

The major products formed from these reactions include gluconic acid, metal gluconates, and other gluconate derivatives.

Scientific Research Applications

Agricultural Applications

Fertilizer and Biostimulant

Ammonium gluconate serves as an effective fertilizer, providing both nitrogen and organic carbon sources that enhance soil fertility. It has been shown to improve seed germination and plant growth under stress conditions such as salinity. In studies involving maize seedlings, this compound-treated plants exhibited improved physiological responses, including enhanced chlorophyll content and root activity under salt stress .

Case Study: Maize Seedlings Under Salt Stress

A study investigated the effects of exogenous this compound on maize seedlings subjected to sodium chloride stress. The results indicated that this compound improved ion flux and antioxidant enzyme activity, contributing to better growth performance compared to untreated controls .

Food Science

Enzymatic Applications

this compound acts as a substrate for enzymes involved in starch metabolism, such as α-amylase and glucoamylase. This property is particularly useful in the food industry for the treatment of potato starch wastewater, where it aids in the liquefaction and saccharification processes .

Pharmaceutical Applications

Potential Drug Formulation Component

Research explores the potential of this compound in pharmaceutical formulations due to its low toxicity and ability to enhance drug solubility. Its role as a chelating agent may also facilitate the delivery of metal-based drugs .

Industrial Applications

Corrosion Inhibition

this compound has been identified as an effective corrosion inhibitor in industrial settings. It can be used in cooling water systems to mitigate metal oxidative corrosion. Studies have demonstrated that it exhibits synergistic effects when combined with other inhibitors like sodium benzoate, significantly enhancing corrosion resistance .

Case Study: Corrosion Resistance in Cooling Systems

In one experiment, this compound was tested for its effectiveness in reducing corrosion rates in carbon steel exposed to aerated tap water. The results showed a substantial decrease in corrosion rates when this compound was used in conjunction with other inhibitors .

Environmental Applications

Wastewater Treatment

The ability of this compound to facilitate starch hydrolysis makes it valuable in wastewater treatment processes, particularly for starch-rich effluents from food processing industries . Its application can lead to more efficient bioconversion processes and reduced environmental impact.

Comparison with Similar Compounds

Similar Compounds

- Calcium gluconate

- Sodium gluconate

- Potassium gluconate

- Zinc gluconate

Comparison

Ammonium gluconate is unique in its solubility and its ability to act as a nitrogen source in addition to being a carbon source. Unlike calcium gluconate and zinc gluconate, which are primarily used for their mineral content, this compound is valued for its dual role in providing both nitrogen and carbon. This makes it particularly useful in agricultural and microbial applications .

Biological Activity

Ammonium gluconate is a compound formed from the reaction of gluconic acid and ammonium ions, represented by the molecular formula C₆H₁₁O₇NH₄. This white crystalline salt is highly soluble in water and has garnered attention for its diverse biological activities, particularly in agriculture, microbiology, and human health.

This compound is synthesized through the oxidation of glucose, resulting in gluconic acid, which then reacts with ammonia. The general reaction can be summarized as follows:

This compound is recognized for its low toxicity and is generally considered safe for various applications, although it can cause mild irritation upon direct contact.

1. Agricultural Applications

This compound has been identified as a potent biostimulant in agriculture. Its biological activities include:

- Seed Germination Enhancement : It softens seed coats, facilitating water uptake and improving germination rates. Studies have shown that seeds treated with this compound exhibit improved germination compared to untreated controls.

- Stimulation of Enzymatic Activity : It enhances the activity of α-amylase, an enzyme critical for starch breakdown during seed germination.

- Stress Resistance : this compound has been shown to improve plant growth under stress conditions such as salinity. It aids in nutrient absorption by facilitating ion flux across plant membranes, thereby enhancing overall plant health .

2. Microbial Interactions

Research on Corynebacterium glutamicum indicates that ammonium limitation leads to significant metabolic changes within the organism. When exposed to this compound, this bacterium exhibits alterations in gene expression related to nitrogen assimilation and amino acid biosynthesis, suggesting its role in microbial metabolism .

Table 1: Gene Expression Changes in Corynebacterium glutamicum

| Gene Category | Number of Altered Genes |

|---|---|

| Transport Proteins | 285 |

| Nitrogen Metabolism | 74 |

| Energy Generation | Variable |

| Protein Turnover | Variable |

3. Human Health Implications

While primarily studied in agricultural contexts, this compound's metabolic pathways are also relevant to human health. Research indicates that gluconate metabolism can influence anabolic pathways linked to the hexose monophosphate shunt (HMS), which is crucial for cellular metabolism .

Case Study 1: this compound as a Biostimulant

A study investigated the effects of different concentrations of this compound on plant growth under saline conditions. The results indicated that a concentration of 3.2 g/L significantly improved chlorophyll content and fresh weight compared to controls.

Table 2: Effects of this compound on Plant Growth

| Concentration (g/L) | Chlorophyll Content (mg/g) | Fresh Weight (g) |

|---|---|---|

| Control | 0.5 | 10 |

| 1.6 | 0.7 | 12 |

| 3.2 | 1.2 | 18 |

Case Study 2: Microbial Adaptation to Ammonium Limitation

In a controlled study on Corynebacterium glutamicum, researchers found that exposure to this compound resulted in a rearrangement of cellular transport mechanisms and metabolic pathways, highlighting its potential role in microbial biotechnology .

Properties

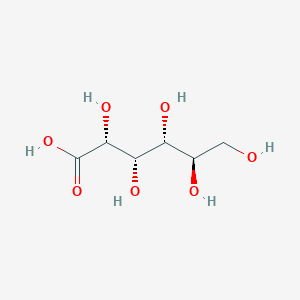

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124423-64-9, Array | |

| Record name | D-Gluconic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027169, DTXSID8042000 | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |

CAS No. |

526-95-4, 133-42-6 | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4R8J0Q44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °C, 113 - 118 °C | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of ammonium gluconate?

A1: this compound (AG) has shown promise in two main areas:

- Agriculture: AG can act as a fertilizer, particularly under salt stress conditions. [] Research suggests that it can improve soil fertility and mitigate the negative effects of high salt concentrations on plants like maize. This is attributed to its ability to decrease sodium ion (Na+) uptake, enhance chlorophyll content, and promote root activity in maize seedlings. []

Q2: How does this compound mitigate salt stress in plants?

A2: Research on maize seedlings suggests several mechanisms:

- Reduced Na+ uptake: AG treatment appears to lower the accumulation of Na+ in plant tissues. []

- Enhanced antioxidant activity: AG treated plants exhibit higher activity of antioxidant enzymes like catalase (CAT) and peroxidase (POD), which protect against salt-induced oxidative stress. []

- Modified root architecture: While AG may reduce the total size and length of the root system, it seems to promote root diameter and root activity, potentially enhancing nutrient and water uptake under stress. []

Q3: Is this compound a better fertilizer option under salt stress compared to other nitrogen sources?

A3: While more research is needed, preliminary studies indicate that AG might be advantageous compared to ammonium carbonate (AC). [] Maize seedlings treated with AG displayed better growth parameters, including larger root systems, compared to those treated with AC under the same NaCl concentrations. [] This suggests a potential benefit of the combined nitrogen and organic carbon source provided by AG.

Q4: Are there any safety concerns regarding the use of this compound, particularly in its pharmaceutical applications?

A4: While AG itself appears to have low toxicity, concerns arise with ammonium antimonyl gluconate, investigated for schistosomiasis treatment. [, ] Antimony compounds can be toxic, and research highlights the need for carefully controlled dosages. [] Additionally, the interaction of ammonium antimonyl gluconate with other substances, like sodium dimercaptosuccinate (SDS), can significantly alter its toxicity and metabolism. []

Q5: What analytical techniques are employed in the study of this compound and its derivatives?

A5: Various methods are utilized, including:

- Chromatography: This technique, specifically ion-exchange and paper chromatography, is used to separate and identify compounds like deoxycytidine in urine samples from rats treated with antimonyl this compound. []

- Spectrophotometry: This method helps quantify compounds based on their light absorption properties. In the context of ammonium antimonyl gluconate research, it is used alongside chromatography to measure deoxycytidine levels. []

- Radioactive labeling: Employing radioactive isotopes like radioactive antimony allows researchers to track the distribution and excretion of compounds like ammonium antimonyl gluconate in animal models. []

Q6: Are there any known interactions between this compound and other substances?

A6: Yes, research points to interactions with:

- Sodium dimercaptosuccinate (SDS): Co-administration of SDS with ammonium antimonyl gluconate significantly impacts the latter's toxicity, metabolism, and excretion. [] SDS appears to reduce the toxicity and increase the excretion rate of antimony. []

- Amino Acids: Studies on hair care products suggest potential interactions between mixtures containing 3-hydroxypropyl this compound and gluconamide derivatives with amino acids present in hair fibers. [] This interaction is believed to contribute to the hair-strengthening properties of these mixtures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.